molecular formula C13H15N3O2 B7813560 2-(4-aminophenyl)-5-methyl-3H-imidazole-4-carboxylic acid ethyl ester

2-(4-aminophenyl)-5-methyl-3H-imidazole-4-carboxylic acid ethyl ester

Cat. No.: B7813560
M. Wt: 245.28 g/mol
InChI Key: DKBXOSRKKRKHMP-UHFFFAOYSA-N
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Description

2-(4-aminophenyl)-5-methyl-3H-imidazole-4-carboxylic acid ethyl ester: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound belongs to the class of imidazole derivatives, which are known for their diverse biological activities and industrial uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-aminophenyl)-5-methyl-3H-imidazole-4-carboxylic acid ethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

  • Formation of the Imidazole Ring: : The imidazole ring can be formed through a condensation reaction between an aldehyde or ketone with an amine and a dicarboxylic acid.

  • Introduction of the Aminophenyl Group: : The aminophenyl group can be introduced through a nucleophilic substitution reaction.

  • Esterification: : The carboxylic acid group is then converted to its ethyl ester form using an alcohol (ethanol) in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, such as temperature, pressure, and choice of catalysts, to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-aminophenyl)-5-methyl-3H-imidazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the imidazole ring or the aminophenyl group.

  • Substitution: : Substitution reactions can introduce different substituents on the imidazole ring or the aminophenyl group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of imidazole derivatives with hydroxyl, carbonyl, or carboxyl groups.

  • Reduction: : Formation of reduced imidazole derivatives or aminophenyl derivatives.

  • Substitution: : Introduction of alkyl, aryl, or other functional groups.

Scientific Research Applications

2-(4-aminophenyl)-5-methyl-3H-imidazole-4-carboxylic acid ethyl ester has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: : Studied for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-aminophenyl)-5-methyl-3H-imidazole-4-carboxylic acid ethyl ester exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

2-(4-aminophenyl)-5-methyl-3H-imidazole-4-carboxylic acid ethyl ester can be compared with other similar compounds, such as:

  • 2-(4-aminophenyl)benzimidazole: : Similar structure but different functional groups.

  • 2-(4-aminophenyl)imidazole: : Similar core structure but different substituents.

  • 2-(4-aminophenyl)thiazole: : Similar aromatic ring but different heterocyclic core.

Properties

IUPAC Name

ethyl 2-(4-aminophenyl)-5-methyl-1H-imidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-3-18-13(17)11-8(2)15-12(16-11)9-4-6-10(14)7-5-9/h4-7H,3,14H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBXOSRKKRKHMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=N1)C2=CC=C(C=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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